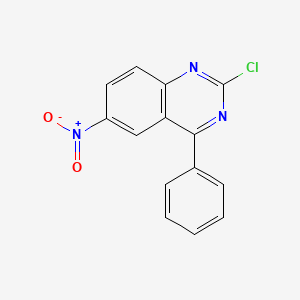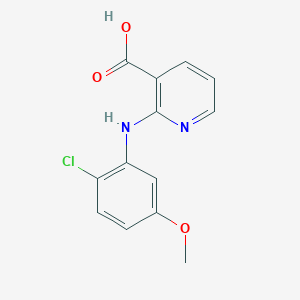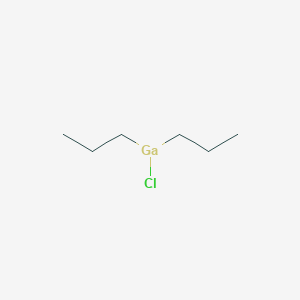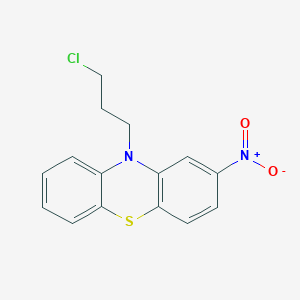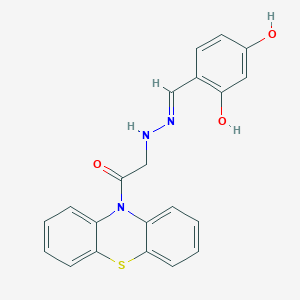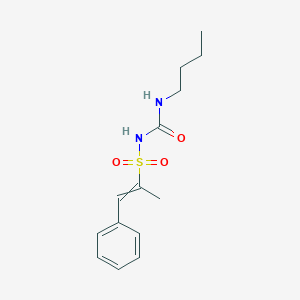
N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide is an organic compound with a complex structure that includes a butylcarbamoyl group, a phenylpropene backbone, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of a phenylpropene derivative with a sulfonamide precursor under controlled conditions. The butylcarbamoyl group is introduced through a carbamoylation reaction, often using reagents like butyl isocyanate in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biochemical pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butylcarbamoyl)-4-methoxyphenyl-indole: Shares a similar carbamoyl group but differs in the aromatic backbone.
N,N′-di(n-butylcarbamoyl)pyridine-2,6-dicarboxamide: Contains a pyridine ring and multiple carbamoyl groups.
Uniqueness
N-(Butylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide is unique due to its combination of a phenylpropene backbone with a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
56752-77-3 |
|---|---|
Formule moléculaire |
C14H20N2O3S |
Poids moléculaire |
296.39 g/mol |
Nom IUPAC |
1-butyl-3-(1-phenylprop-1-en-2-ylsulfonyl)urea |
InChI |
InChI=1S/C14H20N2O3S/c1-3-4-10-15-14(17)16-20(18,19)12(2)11-13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3,(H2,15,16,17) |
Clé InChI |
MHMJXFARCPRCEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)NS(=O)(=O)C(=CC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


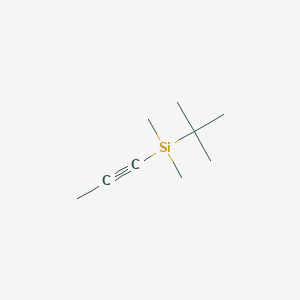

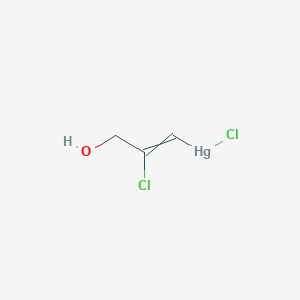
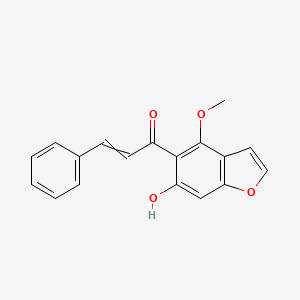
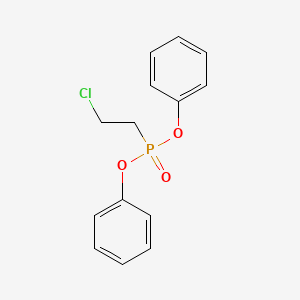

![2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
